molecular formula C8H5F4NO3 B7944184 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B7944184
M. Wt: 239.12 g/mol
InChI Key: USOVRXNIZFSGEU-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

A solution of trifluoroethanol (88 g, 64 mL, 88 mol) was added to a slurry of potassium tert-butoxide (98.8 g, 0.88 mol) in 1,2-dimethoxyethane (145 mL) such that the reaction temperature remained below 11° C. The mixture then was cooled 1.5 hours at 0° to 5° C. and added over 2.5 hours to a solution of 2,4-difluoronitrobenzene (135 g, 0.85 mol) in 1,2-dimethoxyethane (150 mL) at -10° C. The mixture was cooled 1 hour at -10° C. and then aqueous potassium dihydrogen phosphate solution (13 g, 130 mL) was added. The mixture was warmed to 25° C. and solid potassium dihydrogen phosphate (7 g) was added. The mixture was diluted with methyl tert-butyl ether (600 mL) and water (300 mL) and the organic layer was separated, diluted with methyl tert-butyl ether (100 mL), washed with water (2×400 mL), filtered through Celite (2 g) and concentrated in vacuo to give 4-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene (13 g, 57.2 mmol)
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
98.8 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
potassium dihydrogen phosphate
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].CC(C)([O-])C.[K+].F[C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22].P([O-])(O)(O)=O.[K+]>COCCOC.C(OC)(C)(C)C.O>[F:20][C:18]1[CH:19]=[CH:14][C:15]([N+:21]([O-:23])=[O:22])=[C:16]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[CH:17]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
64 mL
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
98.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
145 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
potassium dihydrogen phosphate
Quantity
130 mL
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Four
Name
potassium dihydrogen phosphate
Quantity
7 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 11° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled 1.5 hours at 0° to 5° C.
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 25° C.
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
diluted with methyl tert-butyl ether (100 mL)
WASH
Type
WASH
Details
washed with water (2×400 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite (2 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.2 mmol
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 6.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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